Cas no 356-18-3 (1,2-dichlorohexafluorocyclobutane)

1,2-dichlorohexafluorocyclobutane Chemical and Physical Properties
Names and Identifiers
-
- 1,2-dichlorohexafluorocyclobutane
- FC-C-316
- 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane
- 1,2,3,3,4,4-Hexafluor-1,2-dichlor-cyclobutan
- 1,2-Dichlor-1,2,3,3,4,4-hexafluorcyclobutan
- 1,2-dichloroperfluorocyclobutane
- 1,2-dichlrohexafluorocyclobutane
- Cyclobutane,1,2-dichloro-1,2,3,3,4,4-hexafluoro
- CYCLOBUTANE,1,2-DICHLOROHEXAFLUORO
- DCPFCB
- EINECS 206-599-7
- trans-1,2-Dichlorhexafluorcyclobutan
- C4Cl2F6
- BRN 1909267
- 2-HYDROXYPHOSPHONOACETICACID
- NS00041606
- Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-
- SCHEMBL1637525
- BS-22660
- CYCLOBUTANE, 1,2-DICHLOROHEXAFLUORO-
- AKOS007930314
- FT-0606385
- CHEMBL446843
- DTXSID10870514
- MFCD00019259
- 356-18-3
- Cyclobutane, 1,2dichloro1,2,3,3,4,4hexafluoro
- 1,2Dichloroperfluorocyclobutane
- DB-048849
- Cyclobutane, 1,2dichlorohexafluoro
- 1,2Dichloro1,2,3,3,4,4hexafluorocyclobutane
- DTXCID30818231
-
- MDL: MFCD00019259
- Inchi: InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10
- InChI Key: LMHAGAHDHRQIMB-UHFFFAOYSA-N
- SMILES: C1(C(C(C1(F)F)(F)F)(Cl)F)(Cl)F
- BRN: 1909267
Computed Properties
- Exact Mass: 231.92800
- Monoisotopic Mass: 231.928
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 3.2
- Tautomer Count: nothing
Experimental Properties
- Density: 1.644
- Melting Point: -15 °C
- Boiling Point: 59 °C
- Flash Point: 59-60°C
- Refractive Index: 1.333
- PSA: 0.00000
- LogP: 3.07980
1,2-dichlorohexafluorocyclobutane Security Information
- Hazard Statement: Irritant
- Safety Instruction: S23-S24/25
- RTECS:GU1760000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S23;S24/25
1,2-dichlorohexafluorocyclobutane Customs Data
- HS CODE:2903890090
- Customs Data:
China Customs Code:
2903890090Overview:
2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,2-dichlorohexafluorocyclobutane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC2460-25g |
1,2-Dichlorohexafluorocyclobutane |
356-18-3 | 98% | 25g |
£150.00 | 2025-02-21 | |
TRC | D435303-50mg |
1,2-Dichlorohexafluorocyclobutane |
356-18-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB103283-100 g |
1,2-Dichlorohexafluorocyclobutane, 97%; . |
356-18-3 | 97% | 100 g |
€1,053.50 | 2023-07-20 | |
Apollo Scientific | PC2460-5g |
1,2-Dichlorohexafluorocyclobutane |
356-18-3 | 98% | 5g |
£80.00 | 2025-02-21 | |
A2B Chem LLC | AB57124-100g |
1,2-Dichlorohexafluorocyclobutane |
356-18-3 | 95% | 100g |
$1185.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005285-25g |
1,2-Dichlorohexafluorocyclobutane |
356-18-3 | 97+% | 25g |
1527.0CNY | 2021-07-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005285-5g |
1,2-Dichlorohexafluorocyclobutane |
356-18-3 | 97+% | 5g |
714.0CNY | 2021-07-13 | |
abcr | AB103283-5 g |
1,2-Dichlorohexafluorocyclobutane, 97%; . |
356-18-3 | 97% | 5 g |
€152.50 | 2023-07-20 | |
abcr | AB103283-5g |
1,2-Dichlorohexafluorocyclobutane, 97%; . |
356-18-3 | 97% | 5g |
€147.70 | 2025-02-14 | |
A2B Chem LLC | AB57124-25g |
1,2-Dichlorohexafluorocyclobutane |
356-18-3 | 95% | 25g |
$315.00 | 2024-04-20 |
1,2-dichlorohexafluorocyclobutane Related Literature
-
B. Atkinson,M. Stedman J. Chem. Soc. 1962 512
-
2. 733. Organic fluorides. Part XIII. The high-temperature dimerisation of chlorotrifluoroethyleneM. W. Buxton,D. W. Ingram,F. Smith,M. Stacey,J. C. Tatlow J. Chem. Soc. 1952 3830
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3. Fluoro-olefins. Part III. Some rearrangement reactions of polyhalogeno-olefins, and routes to butadienesR. N. Haszeldine,J. E. Osborne J. Chem. Soc. 1955 3880
-
Bruno Améduri,Hisao Hori Chem. Soc. Rev. 2023 52 4208
-
G. Baddeley,W. Cocker,G. W. Kenner,M. C. Whiting,J. D. Loudon,W. Klyne,J. T. Edward,A. R. Pinder,J. C. P . Schwarz,G. R. Barker,R. N. Haszeldine Annu. Rep. Prog. Chem. 1954 51 153
Additional information on 1,2-dichlorohexafluorocyclobutane
Chemical Profile of 1,2-dichlorohexafluorocyclobutane (CAS No. 356-18-3)
1,2-dichlorohexafluorocyclobutane (CAS No. 356-18-3) is a fluorinated cyclobutane derivative with significant applications in modern chemical synthesis and material science. This compound, characterized by its unique structural framework, has garnered attention for its versatile reactivity and potential utility in the development of advanced materials and pharmaceutical intermediates. The presence of both chlorine and fluorine substituents imparts distinct electronic and steric properties, making it a valuable building block in organic synthesis.
The molecular structure of 1,2-dichlorohexafluorocyclobutane (CAS No. 356-18-3) consists of a cyclobutane ring substituted with two chlorine atoms and six fluorine atoms. This configuration results in a highly polarized molecule with strong intermolecular forces, which can influence its solubility, reactivity, and interaction with other molecules. The fluorine atoms, in particular, contribute to the compound's stability and resistance to thermal degradation, while the chlorine atoms enhance its electrophilic character, facilitating various chemical transformations.
In recent years, 1,2-dichlorohexafluorocyclobutane (CAS No. 356-18-3) has been explored in the context of advanced polymer chemistry. Its incorporation into polymer backbones can lead to materials with enhanced thermal stability and chemical resistance. Researchers have demonstrated its utility in the synthesis of high-performance polymers that exhibit excellent properties for use in harsh environments, such as aerospace and automotive applications. The fluorinated cyclobutane unit acts as a rigid segment that imparts mechanical strength, while the chlorine substituents provide sites for further functionalization.
Additionally, 1,2-dichlorohexafluorocyclobutane (CAS No. 356-18-3) has found applications in the pharmaceutical industry as an intermediate for synthesizing bioactive molecules. The compound's ability to undergo selective reactions under mild conditions makes it a promising candidate for constructing complex drug scaffolds. Recent studies have highlighted its role in the development of novel antiviral and anticancer agents, where the fluorine atoms play a crucial role in modulating drug bioavailability and metabolic stability.
The synthesis of 1,2-dichlorohexafluorocyclobutane (CAS No. 356-18-3) typically involves multi-step reactions starting from commercially available precursors. Advanced catalytic methods have been developed to improve yield and selectivity during the process. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms efficiently into the cyclobutane ring. These synthetic strategies not only enhance the scalability of production but also minimize waste generation, aligning with green chemistry principles.
From an industrial perspective, 1,2-dichlorohexafluorocyclobutane (CAS No. 356-18-3) serves as a key intermediate in the manufacturing of specialty chemicals. Its derivatives are used in coatings that offer superior durability and weather resistance. The compound's unique properties also make it suitable for applications in electronic materials, where high thermal conductivity and dielectric strength are essential requirements. The growing demand for such materials underscores the importance of 1,2-dichlorohexafluorocyclobutane (CAS No. 356-18-3) in modern industrial chemistry.
The environmental impact of using 1,2-dichlorohexafluorocyclobutane (CAS No. 356-18-3) is another critical consideration. While fluorinated compounds are known for their stability and longevity, this can pose challenges during disposal if not handled properly. However, ongoing research focuses on developing sustainable methods for recycling these compounds or converting them into less persistent forms without compromising their utility. Regulatory agencies continue to monitor the use of such chemicals to ensure they are managed responsibly throughout their lifecycle.
In conclusion,1 ,2 - dichlorohexafluorocyc lobutan e (CAS N o . 356 -18 -3 ) remains a fascinating subject of study due to its diverse applications and unique chemical properties . As research progresses , new ways to harness its potential will emerge , further solidifying its role as an indispensable tool in both academic research and industrial innovation . The continued exploration of this compound promises to yield groundbreaking advancements across multiple scientific disciplines .
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